molecular formula C22H24ClN3O B2834056 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 876888-91-4

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2834056
CAS No.: 876888-91-4
M. Wt: 381.9
InChI Key: KWECUZYQEFHBJX-UHFFFAOYSA-N
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Description

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoimidazole moiety, a pyrrolidinone ring, and a tert-butyl group

Preparation Methods

The synthesis of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-chloro-benzyl group: This step involves the alkylation of the benzoimidazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This can be accomplished by reacting the intermediate with a suitable lactam precursor under basic conditions.

    Introduction of the tert-butyl group: This final step involves the alkylation of the nitrogen atom in the pyrrolidinone ring with tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzoimidazole ring.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrrolidinone ring.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

1-tert-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with similar compounds, such as:

    1-tert-Butyl-4-chlorobenzene: This compound lacks the benzoimidazole and pyrrolidinone moieties, making it less complex and potentially less active in biological systems.

    1-tert-Butyl-4-iodobenzene: Similar in structure but with an iodine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    4-tert-Butyl-3-iodoheptane: This compound has a different core structure, making it less relevant for comparison in terms of biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-tert-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-22(2,3)26-14-16(12-20(26)27)21-24-18-6-4-5-7-19(18)25(21)13-15-8-10-17(23)11-9-15/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWECUZYQEFHBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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